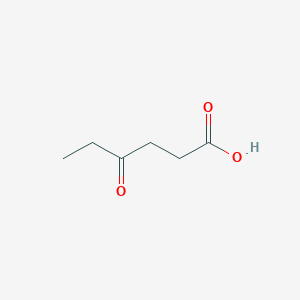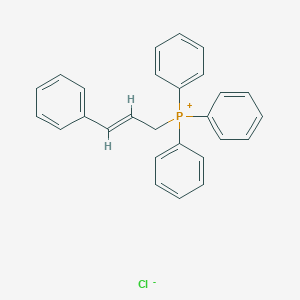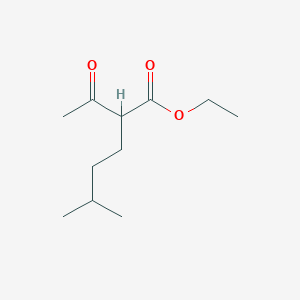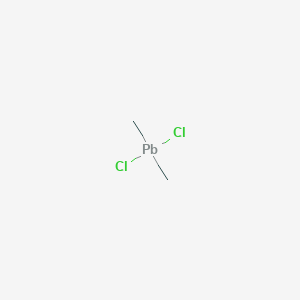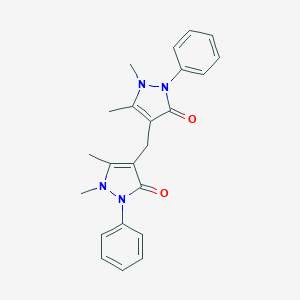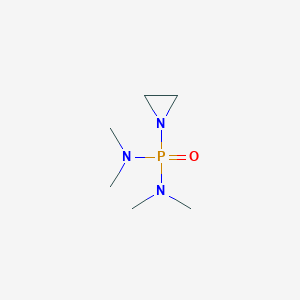
1-Aziridinylbis(dimethylamino)phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridinylbis(dimethylamino)phosphine oxide, also known as ADMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ADMP is a small molecule that contains both phosphorus and nitrogen atoms, making it a useful building block for the synthesis of various organic compounds.
Scientific Research Applications
1-Aziridinylbis(dimethylamino)phosphine oxide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 1-Aziridinylbis(dimethylamino)phosphine oxide is in the synthesis of phosphazene polymers. These polymers have unique properties such as thermal stability, flame retardancy, and electrical conductivity, making them useful in various industrial applications. 1-Aziridinylbis(dimethylamino)phosphine oxide can also be used as a reagent in the synthesis of other organic compounds, such as amino acids and peptides.
Mechanism Of Action
The mechanism of action of 1-Aziridinylbis(dimethylamino)phosphine oxide is not well understood, but it is believed to act as a nucleophile in various reactions. 1-Aziridinylbis(dimethylamino)phosphine oxide contains both phosphorus and nitrogen atoms, which can form strong covalent bonds with other molecules. This property makes it useful in various chemical reactions, such as the synthesis of phosphazene polymers.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Aziridinylbis(dimethylamino)phosphine oxide. However, it has been shown to be relatively non-toxic, making it safe for use in laboratory experiments. 1-Aziridinylbis(dimethylamino)phosphine oxide has not been studied for its potential medicinal properties, and it is not recommended for human consumption.
Advantages And Limitations For Lab Experiments
1-Aziridinylbis(dimethylamino)phosphine oxide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it readily available for use. It is also relatively non-toxic, making it safe for use in laboratory settings. However, 1-Aziridinylbis(dimethylamino)phosphine oxide has limitations in terms of its reactivity. It is not a highly reactive molecule, which can limit its usefulness in some chemical reactions.
Future Directions
For the study of 1-Aziridinylbis(dimethylamino)phosphine oxide include the synthesis of new polymers, the study of its mechanism of action, and the exploration of its potential medicinal properties.
Synthesis Methods
1-Aziridinylbis(dimethylamino)phosphine oxide can be synthesized through a multistep process starting from dimethylamine and phosphorus trichloride. The first step involves the reaction of dimethylamine with phosphorus trichloride to form dimethylamino phosphorus dichloride. This intermediate is then reacted with aziridine to produce 1-Aziridinylbis(dimethylamino)phosphine oxide. The synthesis of 1-Aziridinylbis(dimethylamino)phosphine oxide is relatively straightforward and can be carried out in a laboratory setting with ease.
properties
CAS RN |
1195-67-1 |
|---|---|
Product Name |
1-Aziridinylbis(dimethylamino)phosphine oxide |
Molecular Formula |
C6H16N3OP |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
N-[aziridin-1-yl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C6H16N3OP/c1-7(2)11(10,8(3)4)9-5-6-9/h5-6H2,1-4H3 |
InChI Key |
RFSOGBNJSNIKMW-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N1CC1)N(C)C |
Canonical SMILES |
CN(C)P(=O)(N1CC1)N(C)C |
Other CAS RN |
1195-67-1 |
synonyms |
1-Arizidinyl-bis(dimethylamino)phosphine oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



